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Introduction

Native polyacrylamide gel electrophoresis (Native-PAGE) is a powerful analytical technique

used to separate proteins and protein complexes in their folded, native state.[1][2] Unlike

denaturing techniques like SDS-PAGE, Native-PAGE avoids the use of detergents that would

disrupt protein structure and interactions.[3] This preservation of the native conformation allows

for the study of protein-protein interactions, the determination of oligomeric states, and the

analysis of protein complex assembly and stability.[3][4] The electrophoretic mobility of a

protein in a native gel depends on its intrinsic charge, size, and shape.[1]

There are several variations of Native-PAGE, with Blue Native PAGE (BN-PAGE) and Clear

Native PAGE (CN-PAGE) being the most common for the analysis of protein complexes.[5]

Blue Native PAGE (BN-PAGE): This technique utilizes the anionic dye Coomassie Brilliant

Blue G-250 to impart a uniform negative charge to protein complexes.[1][5] This charge

masking minimizes the effect of the protein's intrinsic charge, allowing for separation

primarily based on size.[6][7] BN-PAGE is particularly well-suited for the analysis of

membrane protein complexes and can be used to determine native protein masses and

oligomeric states.[4][7]

Clear Native PAGE (CN-PAGE): In contrast to BN-PAGE, CN-PAGE is performed in the

absence of Coomassie dye in the sample and cathode buffer.[1][5] Therefore, the migration

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b135399?utm_src=pdf-interest
https://www.benchchem.com/product/b135399?utm_src=pdf-body
https://www.biosyn.com/tew/native-page-gel-electrophoresis-methods.aspx
https://www.slideshare.net/slideshow/gel-electrophoresis-native-denaturingampreducing/56265269
https://pmc.ncbi.nlm.nih.gov/articles/PMC10448758/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10448758/
http://www.assay-protocol.com/molecular-biology/electrophoresis/diverse-native-PAGE.html
https://www.biosyn.com/tew/native-page-gel-electrophoresis-methods.aspx
https://www.serva.de/www_root/documents/Brochure%20Native%20PAGE%20web_2022_2.pdf
https://www.biosyn.com/tew/native-page-gel-electrophoresis-methods.aspx
https://www.serva.de/www_root/documents/Brochure%20Native%20PAGE%20web_2022_2.pdf
https://www.abcam.com/en-us/technical-resources/protocols/blue-native-electrophoresis
https://www.bioch.eu/methods/protocols/blue-native-polyacrylamide-gel-electrophoresis-bn-page
http://www.assay-protocol.com/molecular-biology/electrophoresis/diverse-native-PAGE.html
https://www.bioch.eu/methods/protocols/blue-native-polyacrylamide-gel-electrophoresis-bn-page
https://www.biosyn.com/tew/native-page-gel-electrophoresis-methods.aspx
https://www.serva.de/www_root/documents/Brochure%20Native%20PAGE%20web_2022_2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


of proteins is dependent on their intrinsic charge and size.[1][4] CN-PAGE is advantageous

when the Coomassie dye might interfere with downstream applications, such as in-gel

activity assays or fluorescence resonance energy transfer (FRET) analyses.[4] It is

considered a milder technique than BN-PAGE and can preserve labile supramolecular

assemblies that might dissociate in the presence of the dye.[1][4]

Applications in Research and Drug Development

Native-PAGE is a valuable tool for researchers, scientists, and drug development

professionals. Its applications include:

Analysis of Protein-Protein Interactions: By preserving native interactions, Native-PAGE can

be used to identify and characterize binding partners.

Determination of Oligomeric State: The technique allows for the separation of monomers,

dimers, and higher-order oligomers of a protein.

Studying Protein Complex Assembly: Assembly intermediates of large protein complexes

can be detected and analyzed.[6]

Quality Control of Purified Proteins: Native-PAGE can assess the homogeneity and integrity

of purified protein complexes.

Enzyme Activity Assays: In-gel activity assays can be performed to identify active enzyme

complexes.

Biomarker Discovery: Alterations in the composition or abundance of native protein

complexes can serve as biomarkers for diseases.[6]

Experimental Workflow for Native-PAGE
The general workflow for Native-PAGE involves several key steps, from sample preparation to

analysis of the results.
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Caption: Experimental workflow for Native-PAGE.

Comparison of BN-PAGE and CN-PAGE
The choice between BN-PAGE and CN-PAGE depends on the specific research question and

the properties of the protein complex being studied.
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Blue Native PAGE (BN-PAGE)

Clear Native PAGE (CN-PAGE)

Principle:
Coomassie dye binds to proteins,

imparting a uniform negative charge.

Separation:
Primarily by size.

Advantages:
- High resolution

- Good for membrane proteins
- Mass determination is more straightforward

Disadvantages:
- Dye can interfere with some downstream analyses

- Can potentially dissociate labile complexes

Principle:
No Coomassie dye is used.

Migration depends on intrinsic charge and size.

Separation:
By charge-to-mass ratio.

Advantages:
- Milder than BN-PAGE

- Preserves labile complexes
- No dye interference with downstream analyses (e.g., activity assays)

Disadvantages:
- Generally lower resolution than BN-PAGE

- Mass determination is more complex

Click to download full resolution via product page

Caption: Comparison of BN-PAGE and CN-PAGE principles.

Data Presentation
Table 1: Recommended Acrylamide Concentrations for
Protein Complex Separation
The percentage of acrylamide in the gel determines the pore size, which in turn affects the

separation of protein complexes of different sizes. Gradient gels are often used to separate a

wide range of molecular weights.[8]
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Acrylamide Gel Percentage (%) Protein Complex Size Range (kDa)

5 >200

7.5 25 - 200

10 15 - 100

12 10 - 70

15 12 - 45

20 4 - 40

4-16 (Gradient) 10 - 1000+

6-13 (Gradient) Recommended for broad separation

3-12 (Pre-cast) Commercially available option

Data compiled from multiple sources.[6][9][10]

Table 2: Buffer and Reagent Compositions for Blue
Native PAGE (BN-PAGE)
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Solution Component Concentration

Anode Buffer (1X) Bis-Tris 50 mM

HCl to pH 7.0

Dark Blue Cathode Buffer (1X) Tricine 50 mM

Bis-Tris 15 mM

Coomassie G-250 0.02%

pH 7.0

Light Blue Cathode Buffer (1X) Tricine 50 mM

Bis-Tris 15 mM

Coomassie G-250 0.002%

pH 7.0

Sample Buffer (4X) Bis-Tris 200 mM

NaCl 80 mM

EDTA 4 mM

ε-aminocaproic acid 800 mM

Glycerol 280% (v/v)

Ponceau S 0.4% (w/v)

pH 7.0

Sample Additive (5% G-250) Coomassie G-250 5% (w/v)

6-aminocaproic acid 500 mM

Data compiled from multiple sources.[7][11][12]

Table 3: Buffer and Reagent Compositions for Tris-
Glycine Native PAGE
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Solution Component Concentration/Amount

Running Buffer (10X) Tris-base 15 g / 500 mL

Glycine 72 g / 500 mL

pH 8.3-8.9 (do not adjust)

Loading Dye (3X) Tris-HCl, pH 6.8 240 mM

Glycerol 30%

Bromophenol blue 0.03%

Stacking Gel (4.5%) 30% Acrylamide/Bis 1.5 mL

1.5 M Tris-HCl, pH 8.8 0.8 mL

ddH₂O 7.6 mL

10% APS 100 µL

TEMED 10 µL

Separation Gel (7.5%) 30% Acrylamide/Bis 10 mL

1.5 M Tris-HCl, pH 8.8 10 mL

ddH₂O 19.6 mL

10% APS 400 µL

TEMED 32 µL

Data compiled from a protocol for studying BiP complexes.[13]

Experimental Protocols
Protocol 1: Blue Native PAGE (BN-PAGE)
This protocol is adapted from several sources and provides a general guideline for performing

BN-PAGE.[6][9][11]

1. Sample Preparation
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Lyse cells or tissues using a mild, non-ionic detergent such as digitonin or n-dodecyl-β-D-

maltoside at 4°C to solubilize protein complexes.[9] A typical lysis buffer may contain 50 mM

Tris-HCl pH 8, 150 mM NaCl, 0.1% Nonidet P-40, and 1 mM EDTA, supplemented with

protease inhibitors.[11][14]

For membrane proteins, solubilize the sample in a buffer containing a detergent like n-

dodecyl-β-D-maltoside.[15]

Remove insoluble material by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).[15]

Determine the protein concentration of the supernatant.

For sample loading, mix the protein extract with 4X NativePAGE™ Sample Buffer and 5% G-

250 Sample Additive. The final concentration of G-250 should be about 1/4th of the detergent

concentration.[15]

Keep samples on ice and do not heat them.[16]

2. Gel Preparation (Gradient Gel)

It is highly recommended to use a 6-13% linear acrylamide gradient gel for optimal

separation of a wide range of protein complexes.[6] Pre-cast gels (e.g., 3-12%) are also a

convenient option.[11][16]

Pour the separating gel using a gradient maker.

Overlay the separating gel with water-saturated isobutanol to ensure a flat surface.

After polymerization, remove the overlay and pour the stacking gel (e.g., 4% acrylamide).

Insert the comb and allow the stacking gel to polymerize.

3. Electrophoresis

Assemble the gel cassette in the electrophoresis tank.

Fill the inner (cathode) chamber with Dark Blue Cathode Buffer and the outer (anode)

chamber with Anode Buffer.[11]
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Load the samples into the wells. It is recommended to load between 5-20 µL of sample.[6]

Run the gel at 150 V for approximately 30 minutes.[11]

Replace the Dark Blue Cathode Buffer with Light Blue Cathode Buffer. This helps to reduce

the amount of free Coomassie dye in the gel, which can be beneficial for downstream

applications like Western blotting.[7][11]

Continue the electrophoresis at 150-250 V for 1-2 hours, or until the dye front is near the

bottom of the gel.[6][7] The electrophoresis should be performed in a cold room or with a

cooling system to maintain the integrity of the protein complexes.[7][9]

4. Visualization

After electrophoresis, the gel can be stained with Coomassie Brilliant Blue or silver stain to

visualize the protein bands.[9][17][18]

For Coomassie staining, fix the gel in a solution of methanol and acetic acid, then immerse it

in the staining solution.[17] Destain the gel to remove background staining.[17]

Alternatively, the gel can be used for Western blotting to detect specific proteins within the

complexes.

Protocol 2: Clear Native PAGE (CN-PAGE)
This protocol is a variation of the BN-PAGE protocol, omitting the Coomassie dye from the

cathode buffer and sample.

1. Sample Preparation

Follow the same sample preparation steps as for BN-PAGE, but do not add the 5% G-250

Sample Additive.

The sample buffer should contain a tracking dye like bromophenol blue.

2. Gel Preparation
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Prepare the acrylamide gel as described for BN-PAGE. Gradient gels are also

recommended for CN-PAGE.[4]

3. Electrophoresis

Assemble the gel cassette in the electrophoresis tank.

Use a running buffer system appropriate for native electrophoresis, such as a Tris-Glycine

buffer system.[13][19]

Load the samples into the wells.

Run the gel at a constant voltage (e.g., 120 V) for approximately 2 hours.[13] As with BN-

PAGE, it is important to perform electrophoresis at a low temperature.

4. Visualization

Since the proteins are not pre-stained with Coomassie, post-electrophoresis staining is

necessary for visualization.

Stain the gel using Coomassie Brilliant Blue, silver staining, or a fluorescent dye.[17][18] The

staining protocol is the same as for BN-PAGE.

For some staining methods, an additional SDS incubation step may be required to improve

detection in native gels.[20]

Downstream Analysis

Following Native-PAGE, individual protein complex bands can be excised from the gel for

further analysis. A common approach is to perform a second-dimension SDS-PAGE to separate

the individual subunits of the complex.[6] The proteins can then be identified by mass

spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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